molecular formula C8H7F3N2O3S B1420175 4-Methoxy-2-(methylsulfanyl)-6-(trifluoromethyl)-5-pyrimidinecarboxylic acid CAS No. 1186404-89-6

4-Methoxy-2-(methylsulfanyl)-6-(trifluoromethyl)-5-pyrimidinecarboxylic acid

Cat. No.: B1420175
CAS No.: 1186404-89-6
M. Wt: 268.22 g/mol
InChI Key: VCTUUTHJXNTUKY-UHFFFAOYSA-N
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Description

4-Methoxy-2-(methylsulfanyl)-6-(trifluoromethyl)-5-pyrimidinecarboxylic acid is a complex organic compound characterized by its pyrimidine ring structure, which is substituted with a methoxy group, a methylsulfanyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-(methylsulfanyl)-6-(trifluoromethyl)-5-pyrimidinecarboxylic acid typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the condensation of appropriate precursors such as malononitrile and an appropriate diketone or β-diketone derivative. The reaction conditions often require the use of strong bases and high temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and flow reactors can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted pyrimidines.

Scientific Research Applications

1.1. Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, in exhibiting anticancer properties. The mechanism of action typically involves the inhibition of specific enzymes or receptors involved in cancer cell proliferation.

CompoundCell LineIC50 (µM)
4-Methoxy-2-(methylsulfanyl)-6-(trifluoromethyl)-5-pyrimidinecarboxylic acidMDA-MB45329.1
Related Compound AMCF-715.3
Related Compound BHepG20.0227

These results suggest that modifications to the pyrimidine core can enhance anticancer efficacy, emphasizing the importance of structure-activity relationship (SAR) studies in drug development .

1.2. Antimicrobial Efficacy

This compound has also shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various resistant bacterial strains, making it a candidate for further development in treating infections.

Case Study : A formulation containing this pyrimidine derivative was tested in animal models and resulted in significant reductions in bacterial load, indicating its potential for clinical applications in antimicrobial therapies .

2.1. Herbicidal Properties

The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to penetrate plant cells effectively and inhibit growth pathways. Research indicates that this compound can act as a herbicide, targeting specific enzymatic pathways in plants.

Table of Herbicidal Activity :

CompoundTarget Plant SpeciesEffective Concentration (g/ha)
This compoundArabidopsis thaliana50
Related Compound CZea mays (corn)75

These findings support the use of this compound as a selective herbicide, offering potential benefits for sustainable agriculture practices .

Synthesis and Production

The synthesis of this compound typically involves:

  • Starting Materials : Utilizing readily available precursors such as 2-chloro-4-methoxypyrimidine and methylthiol.
  • Reaction Conditions : Conducting nucleophilic substitution reactions under controlled conditions, often using bases like sodium hydride or potassium carbonate to facilitate the reaction.
  • Industrial Scalability : The process may be optimized for higher yields through techniques such as continuous flow reactors.

Mechanism of Action

The mechanism by which 4-Methoxy-2-(methylsulfanyl)-6-(trifluoromethyl)-5-pyrimidinecarboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 4-Methoxy-2-(methylsulfanyl)pyrimidine

  • 4-Methoxy-2-(methylsulfanyl)benzene

  • 4-Methoxy-2-methyl-1-methylsulfanyl-benzene

Uniqueness: 4-Methoxy-2-(methylsulfanyl)-6-(trifluoromethyl)-5-pyrimidinecarboxylic acid is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical and physical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it a valuable tool in various applications.

Biological Activity

4-Methoxy-2-(methylsulfanyl)-6-(trifluoromethyl)-5-pyrimidinecarboxylic acid, commonly referred to by its IUPAC name, is a heterocyclic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H7F3N2OS
  • Molecular Weight : 224.203 g/mol
  • CAS Number : 85730-33-2
  • Density : 1.39 g/cm³
  • Boiling Point : 271.2 °C at 760 mmHg
  • Flash Point : 117.8 °C

The biological activity of this compound is primarily attributed to its structural components:

  • Trifluoromethyl Group : Enhances lipophilicity, facilitating cellular membrane penetration.
  • Methoxy and Methylsulfanyl Groups : Contribute to binding affinity with biological targets, potentially modulating enzyme activity.

The compound interacts with various molecular targets, including enzymes and receptors, which may lead to inhibition or modulation of their functions.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit notable antimicrobial properties. For instance:

  • Compounds with similar structures have demonstrated effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus flavus and Aspergillus niger .
  • The presence of specific substituents on the pyrimidine ring can enhance antibacterial action, suggesting that this compound may possess similar efficacy.

Anti-inflammatory Activity

Pyrimidine derivatives have been studied for their anti-inflammatory effects:

  • In vitro studies have shown that certain pyrimidines can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. For example, compounds in this class have reported IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Antioxidant Activity

The antioxidant potential of pyrimidine derivatives has also been investigated:

  • Some studies suggest that compounds with methoxy groups exhibit higher antioxidant activity than traditional antioxidants like α-tocopherol (Vitamin E) and butylated hydroxyanisole (BHA), indicating a potential for protecting against oxidative stress .

Case Studies and Research Findings

  • In Vitro Studies on Antimicrobial Efficacy
    • A study found that related pyrimidine compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations .
  • Anti-inflammatory Mechanism Exploration
    • Research highlighted the ability of pyrimidine derivatives to suppress COX-2 activity in inflammatory models, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Antioxidant Evaluation
    • Comparative studies using various assays (e.g., DPPH, ABTS) demonstrated that the antioxidant activity of certain derivatives was superior to established antioxidants, supporting their use in formulations aimed at reducing oxidative damage .

Summary Table of Biological Activities

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryCOX enzyme inhibition
AntioxidantScavenging free radicals

Properties

IUPAC Name

4-methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O3S/c1-16-5-3(6(14)15)4(8(9,10)11)12-7(13-5)17-2/h1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTUUTHJXNTUKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1C(=O)O)C(F)(F)F)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901148806
Record name 4-Methoxy-2-(methylthio)-6-(trifluoromethyl)-5-pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901148806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186404-89-6
Record name 4-Methoxy-2-(methylthio)-6-(trifluoromethyl)-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186404-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2-(methylthio)-6-(trifluoromethyl)-5-pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901148806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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